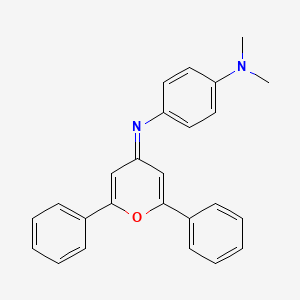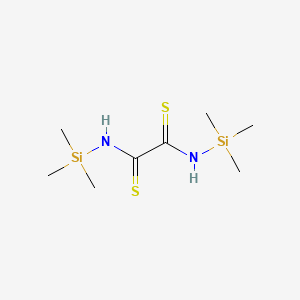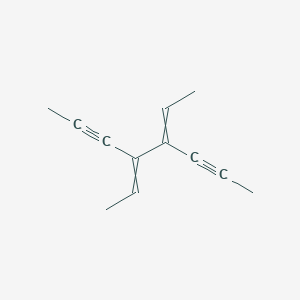
4,5-Diethylideneocta-2,6-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethylideneocta-2,6-diyne is an organic compound characterized by its unique structure, which includes both double and triple carbon-carbon bonds. This compound falls under the category of diynes, which are molecules containing two triple bonds. The presence of both double and triple bonds in its structure makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylideneocta-2,6-diyne typically involves the use of alkyne metathesis reactions. One common method is the ring-closing metathesis (RCM) protocol, which utilizes ruthenium-based metathesis catalysts . This method is efficient in forming the unsaturated cyclic system required for the compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethylideneocta-2,6-diyne undergoes various chemical reactions, including:
Hydroelementation: This reaction involves the addition of elements like hydrogen, boron, or silicon across the triple bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides, halogens, and various metal catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure selective product formation.
Major Products Formed
The major products formed from these reactions include enynes, dienes, allenes, polymers, and cyclic compounds .
Wissenschaftliche Forschungsanwendungen
4,5-Diethylideneocta-2,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,5-Diethylideneocta-2,6-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic attacks . The pathways involved often depend on the specific reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diynes and alkynes, such as:
- 1,5-Hexadiyne
- 1,7-Octadiyne
- 1,9-Decadiyne
Uniqueness
What sets 4,5-Diethylideneocta-2,6-diyne apart is its combination of double and triple bonds, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58873-38-4 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4,5-di(ethylidene)octa-2,6-diyne |
InChI |
InChI=1S/C12H14/c1-5-9-11(7-3)12(8-4)10-6-2/h7-8H,1-4H3 |
InChI-Schlüssel |
DLCOALBJQHQANI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C#CC)C(=CC)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
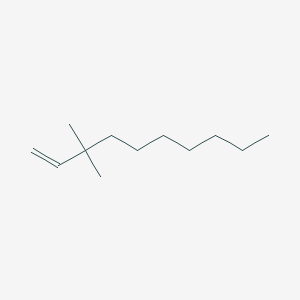
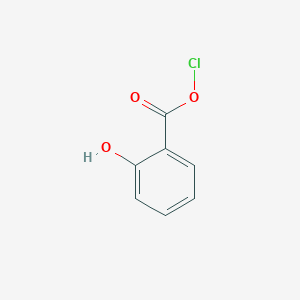
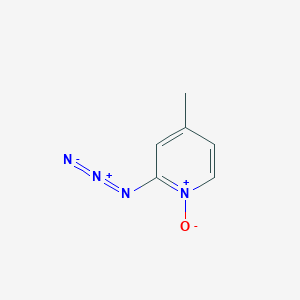
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
